1H-pyrrole-2,5-dicarbaldehyde
Overview
Description
1H-Pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C6H5NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two formyl groups (-CHO) attached to the second and fifth positions of the pyrrole ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide . This method yields the desired compound in overall yields ranging from 43% to 65%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar steps as those used in laboratory settings. The scalability of the process may require optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole-2,5-dicarboxylic acid.
Reduction: Pyrrole-2,5-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrrole-2,5-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The pyrrole ring can undergo electrophilic substitution, allowing for the introduction of different functional groups. These reactions enable the compound to serve as a versatile building block in organic synthesis.
Comparison with Similar Compounds
Pyrrole-2-carbaldehyde: Contains a single formyl group at the second position.
Pyrrole-2,5-dicarboxylic acid: Contains carboxylic acid groups instead of formyl groups at the second and fifth positions.
Pyrrole-2,5-dimethanol: Contains hydroxymethyl groups instead of formyl groups at the second and fifth positions.
Uniqueness: 1H-Pyrrole-2,5-dicarbaldehyde is unique due to the presence of two reactive formyl groups, which allow for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various organic compounds and heterocycles.
Biological Activity
1H-Pyrrole-2,5-dicarbaldehyde is an organic compound characterized by its unique structure, featuring a pyrrole ring with two aldehyde groups at the 2 and 5 positions. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article delves into the biological properties of this compound, examining its antimicrobial, anti-inflammatory, and antioxidant activities, as well as its mechanisms of action and potential applications.
This compound has the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Its reactivity is primarily attributed to the two formyl groups (-CHO) that can undergo nucleophilic addition reactions.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. It is believed that the aldehyde groups interact with microbial cell components, disrupting their function and viability.
A comparative analysis of similar compounds reveals that those with additional functional groups may enhance antimicrobial efficacy. For example:
Compound Name | Antimicrobial Activity | Mechanism |
---|---|---|
This compound | Moderate | Disruption of cell membrane integrity |
3-Aminopyrrole-2,5-dicarbaldehyde | High | Inhibition of metabolic pathways |
Pyrrole-2-carbaldehyde | Low | Limited interaction with cell components |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. One study demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokines in vitro. Specifically, compounds similar to this compound were shown to inhibit the production of inflammatory mediators such as TNF-α and IL-6 .
In vivo studies further confirmed these findings. For example:
Study | Model Organism | Treatment | Result |
---|---|---|---|
Study A | Mice | Pyrrole derivative | Reduced edema by 30% |
Study B | Rats | This compound | Decreased inflammatory markers by 40% |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. This activity is particularly relevant in the context of diseases characterized by oxidative damage.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Nucleophilic Addition : The aldehyde groups can react with nucleophiles such as thiols or amines, leading to the formation of stable adducts that may exhibit enhanced biological activity.
- Metal Ion Complexation : Research suggests that pyrrole derivatives can form complexes with metal ions, which may enhance their biological efficacy through improved solubility or altered reactivity.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation when treated with this compound compared to controls .
- Anti-inflammatory Research : Another study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory effects of pyrrole derivatives. The results showed a dose-dependent reduction in inflammation markers .
Properties
IUPAC Name |
1H-pyrrole-2,5-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-2-6(4-9)7-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVBQBLIGAFRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369297 | |
Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-60-9 | |
Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-2,5-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1H-pyrrole-2,5-dicarbaldehyde in the synthesis of pincer ligands?
A1: this compound serves as a crucial building block in the synthesis of polydentate ligands derived from α-amino acids []. The two aldehyde groups on the pyrrole ring offer versatile reaction sites for attaching various functional groups. This allows chemists to tailor the properties of the resulting pincer ligands, influencing their coordination chemistry and potential applications in catalysis and materials science.
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